Fruquintinib (HMPL-013, Elunate®) is a small-molecule tyrosine kinase inhibitor (TKI) discovered and developed by Hutchison MediPharma []. It acts as a potent and highly selective inhibitor of vascular endothelial growth factor receptors 1, 2, and 3 (VEGFR-1, -2, and -3) []. Fruquintinib's primary function is to hinder tumor angiogenesis and lymphogenesis, critical processes for tumor growth and metastasis [, ].
Fruquintinib exerts its anti-tumor effect by selectively inhibiting VEGFR-1, -2, and -3 []. This inhibition disrupts tumor angiogenesis and lymphogenesis, essential processes for providing tumors with nutrients and oxygen, and facilitating their growth and spread [, ]. By disrupting angiogenesis, Fruquintinib limits tumor development and progression.
Beyond directly inhibiting VEGFRs, Fruquintinib also shows weak inhibitory effects on other receptor tyrosine kinases, including RET, FGFR-1, and c-kit []. While less potent on these targets, the broader inhibitory profile might contribute to its efficacy in specific tumor types.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9